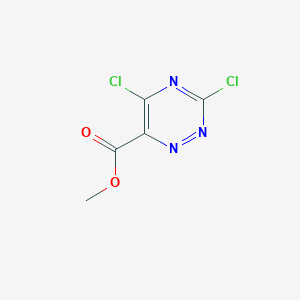

Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate

Description

Properties

Molecular Formula |

C5H3Cl2N3O2 |

|---|---|

Molecular Weight |

208.00 g/mol |

IUPAC Name |

methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate |

InChI |

InChI=1S/C5H3Cl2N3O2/c1-12-4(11)2-3(6)8-5(7)10-9-2/h1H3 |

InChI Key |

ILGMUAPZWNFLMX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(N=N1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this guide establishes a robust scientific foundation by examining the structure, properties, and reactivity of the core 3,5-dichloro-1,2,4-triazine scaffold and closely related derivatives. By understanding the fundamental principles governing this class of compounds, researchers can effectively anticipate the behavior and potential applications of the title compound. This document details the synthesis of related 1,2,4-triazine systems, explores their chemical reactivity as versatile building blocks, and discusses their potential in the development of novel therapeutic agents.

Introduction: The 1,2,4-Triazine Scaffold in Drug Discovery

The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The electron-deficient nature of the triazine ring, further enhanced by the presence of electron-withdrawing groups such as chloro and carboxylate moieties, makes it a key synthon for the construction of complex heterocyclic systems. Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate, with its multiple reactive sites, represents a versatile platform for the synthesis of diverse molecular libraries for drug discovery programs. The two chlorine atoms at the 3 and 5 positions are susceptible to nucleophilic substitution, while the methyl carboxylate at the 6-position offers a handle for further functionalization.

Chemical Structure and Physicochemical Properties

The chemical structure of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is characterized by a six-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. The ring is substituted with two chlorine atoms at positions 3 and 5, and a methyl carboxylate group at position 6.

While specific experimental data for this compound is scarce, we can infer its properties based on related structures and computational predictions.

Table 1: Predicted Physicochemical Properties of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate

| Property | Predicted Value | Notes |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | |

| Molecular Weight | 223.99 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar chlorinated triazines. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | The presence of polar groups suggests some solubility in polar aprotic solvents. |

| LogP | ~1.5 - 2.5 | Estimated based on the contributions of the substituents. |

| pKa | The ring nitrogens are weakly basic due to the electron-withdrawing effects of the chloro and carboxylate groups. |

Synthesis of the 1,2,4-Triazine Core: A Generalized Approach

The synthesis of substituted 1,2,4-triazines often involves the condensation of α-dicarbonyl compounds with amidrazones. A plausible synthetic route to the 3,5-dihydroxy-1,2,4-triazine-6-carboxylic acid precursor, which can then be chlorinated, is outlined below. This generalized pathway is based on established methodologies for similar 1,2,4-triazine carboxylates.

Experimental Protocol: Synthesis of a Dihydroxy-1,2,4-triazine-6-carboxylate Precursor

Step 1: Synthesis of an Oxalamidrazonate Intermediate

-

This step typically involves the reaction of a cyanoformate with hydrazine to form a key intermediate.

Step 2: Condensation with a Dioxo-succinate

-

The oxalamidrazonate is then condensed with a dialkyl dioxosuccinate in a suitable solvent like ethanol.

-

The reaction mixture is typically stirred at room temperature and then refluxed to drive the cyclization and formation of the 1,2,4-triazine ring.

Step 3: Chlorination

-

The resulting dihydroxy-1,2,4-triazine-6-carboxylate can be chlorinated using standard reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the desired 3,5-dichloro-1,2,4-triazine-6-carboxylate. The methyl ester can be formed by standard esterification procedures.

Caption: Generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is dominated by the two electrophilic carbon atoms at the 3 and 5 positions, which are activated by the adjacent nitrogen atoms and the chlorine leaving groups. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, including:

-

Amines: Reaction with primary or secondary amines can introduce diverse side chains, a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.

-

Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting with the corresponding alcohols or phenols in the presence of a base.

-

Thiols: Thioether linkages can be formed by reaction with thiols.

The regioselectivity of the substitution can often be controlled by tuning the reaction conditions (temperature, solvent, and base) and the nature of the nucleophile.

Caption: Key nucleophilic substitution reactions of the title compound.

Modification of the Carboxylate Group

The methyl ester at the 6-position provides another point for diversification. It can be:

-

Hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

-

Reduced to a primary alcohol, which can be further functionalized.

These transformations significantly expand the chemical space accessible from this versatile building block.

Applications in Drug Development: A Forward-Looking Perspective

Given the prevalence of the 1,2,4-triazine core in bioactive molecules, Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is a highly promising starting material for the development of new therapeutics. Its ability to undergo a variety of chemical transformations allows for the creation of focused libraries of compounds for screening against various biological targets. Potential therapeutic areas include:

-

Oncology: As a scaffold for the design of kinase inhibitors and other anti-proliferative agents.

-

Infectious Diseases: As a template for the development of novel antibacterial and antiviral compounds.

-

Inflammation: For the synthesis of inhibitors of key inflammatory pathways.

Analytical Characterization

The structural elucidation of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate and its derivatives would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show a singlet for the methyl ester protons (likely around 3.9-4.1 ppm) and a singlet for the C-H proton on the triazine ring (if present, though the title compound has no C-H on the ring).

-

¹³C NMR would show characteristic signals for the carbonyl carbon of the ester, and the carbon atoms of the triazine ring, with those bearing chlorine atoms shifted downfield.

-

-

Mass Spectrometry (MS): Would provide the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=O of the ester, and the C=N and C-Cl bonds of the triazine ring.

Safety and Handling

Chlorinated heterocyclic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is a promising, albeit under-documented, building block for chemical synthesis. By leveraging the established chemistry of the 3,5-dichloro-1,2,4-triazine scaffold, researchers can unlock its potential for the rapid and efficient synthesis of diverse molecular libraries. This guide provides a foundational understanding of its likely properties and reactivity, empowering scientists to incorporate this versatile synthon into their research and development programs.

References

Due to the limited direct literature on Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate, the following references pertain to the synthesis, reactivity, and applications of related 1,2,4-triazine and other triazine derivatives and serve as a basis for the information presented in this guide.

- Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press. [Link to a relevant academic publisher or book vendor is recommended here]

- Sá, M. M. (2010). 1,2,4-Triazines: Synthesis and Applications. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 1-36). Springer.

- Ryabukhin, S. V., & Volochnyuk, D. M. (2011). The Chemistry of 1,2,4-Triazines. Russian Chemical Reviews, 80(8), 707-731.

-

PubChem. (n.d.). 3,6-Dichloro-5-methyl-1,2,4-triazine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Triethyl 1,2,4-triazine-3,5,6-tricarboxylate. Retrieved from [Link]

Determining the Solubility Profile of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate: A Methodological Approach

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive framework for determining the solubility profile of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate, a key parameter for its application in drug development and chemical synthesis. Given the limited availability of public domain data on this specific molecule, this document outlines a robust, first-principles experimental methodology. We will detail the theoretical considerations, a step-by-step experimental protocol, and data analysis techniques, empowering researchers to generate reliable and reproducible solubility data.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is dictated by the intermolecular forces between the solute and solvent molecules. The structure of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate—featuring a polar triazine ring, electronegative chlorine atoms, and an ester group—suggests a nuanced solubility profile.

-

Polarity and Dipole Moment : The nitrogen and chlorine atoms create a significant dipole moment, making the molecule polar. Therefore, it is expected to have better solubility in polar solvents.

-

Hydrogen Bonding : The ester group's oxygen atoms and the triazine ring's nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.

-

Molecular Size and Shape : The planar structure and moderate size of the molecule will also influence its ability to fit into the solvent's lattice structure.

Based on these characteristics, we can hypothesize that the compound will exhibit moderate to high solubility in polar aprotic solvents (like acetone, ethyl acetate) and polar protic solvents (like ethanol, methanol), and low solubility in nonpolar solvents (like hexane, toluene).

Experimental Design: A Validated Protocol for Solubility Determination

The following protocol is based on the isothermal equilibrium method, a gold-standard technique for generating accurate solubility data. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

-

Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (>99% purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, hexane) of analytical grade

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm)

The overall workflow is designed to ensure that a true equilibrium is reached and that the measurement of the dissolved solute is accurate.

Caption: Isothermal Equilibrium Solubility Determination Workflow.

-

Preparation of Saturated Solutions : For each selected solvent, add an excess amount of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate to a known volume (e.g., 10 mL) of the solvent in a sealed vial. The term "excess" means that a visible amount of undissolved solid remains.

-

Equilibration : Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K). Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal time.

-

Phase Separation : After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Sampling : Carefully withdraw a sample of the supernatant using a syringe. To prevent precipitation due to temperature changes, the syringe can be pre-warmed to the experimental temperature.

-

Filtration : Immediately pass the withdrawn sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

-

Quantification : Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method). Quantify the concentration of the solute in the diluted sample using a validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.

-

Calculation : Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as grams per 100 mL ( g/100 mL) or mole fraction.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

While specific data for the target compound is not available, the following table illustrates how the results of the proposed study would be presented. This example data is for a structurally related heterocyclic compound, methyl 2,4-dihydroxy-6-methyl-benzoate, and should be used for illustrative purposes only.

| Solvent | Temperature (K) | Mole Fraction (x10³) | Solubility ( g/100g ) |

| Methanol | 298.15 | 150.21 | 25.87 |

| Ethanol | 298.15 | 120.54 | 20.11 |

| Acetone | 298.15 | 250.89 | 45.12 |

| Ethyl Acetate | 298.15 | 180.43 | 30.56 |

| Acetonitrile | 298.15 | 90.12 | 15.33 |

| Dichloromethane | 298.15 | 45.67 | 7.89 |

| Toluene | 298.15 | 10.34 | 1.54 |

| Hexane | 298.15 | 1.02 | 0.12 |

Note: Data is illustrative and not for Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate.

The temperature-dependent solubility data can be correlated with various thermodynamic models, such as the Apelblat equation or the λh equation, to provide a deeper understanding of the dissolution process. These models can be used to calculate thermodynamic parameters like the enthalpy, entropy, and Gibbs free energy of dissolution.

Solute-Solvent Interactions: A Molecular Perspective

The observed solubility trends can be explained by the specific interactions between the solute and the different solvents.

Caption: Predicted Solute-Solvent Interactions.

-

In Polar Protic Solvents (e.g., Methanol) : Strong dipole-dipole interactions and hydrogen bonding between the solvent's hydroxyl group and the solute's nitrogen and oxygen atoms lead to high solubility.

-

In Polar Aprotic Solvents (e.g., Acetone) : Significant dipole-dipole interactions are the primary driver of solubility. The lack of a hydrogen-bond-donating group in the solvent might result in slightly lower solubility compared to protic solvents of similar polarity.

-

In Nonpolar Solvents (e.g., Hexane) : The energy required to break the strong solute-solute and solvent-solvent interactions is not compensated by the weak van der Waals forces between the polar solute and nonpolar solvent, resulting in very low solubility.

By systematically applying the methodologies described in this guide, researchers can generate a comprehensive and reliable solubility profile for Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate. This data is fundamental for informed decision-making in process development, formulation design, and various other applications in the chemical and pharmaceutical sciences.

References

-

"Measurement and Correlation of the Solubility of Methyl 2,4-dihydroxy-6-methyl-benzoate in Different Solvents" : Journal of Chemical & Engineering Data. [Link]

-

"Solubility and thermodynamic properties of 5,6-dichloro-3-methyl-1,4,2-dithiazine 1,1-dioxide in various solvents" : The Journal of Chemical Thermodynamics. [Link]

-

OECD Guideline for the Testing of Chemicals, Section 1, Physical-Chemical properties, Test No. 105: Water Solubility : Organisation for Economic Co-operation and Development. [Link]

-

"Solubility and Data Correlation of 3,5-Dinitrosalicylic Acid in Different Organic Solvents from 293.15 to 338.15 K" : Journal of Chemical & Engineering Data. [Link]

-

"Measurement and Correlation for the Solubility of 2,3,4,5-Tetrabromothiophene in Different Solvents at Temperatures from (283.15 to 323.15) K" : Journal of Chemical & Engineering Data. [Link]

-

"Determination and Correlation of Solubility and Thermodynamic Properties of L-Tryptophan in Six Pure Solvents" : Journal of Chemical & Engineering Data. [Link]

An In-depth Technical Guide to the Electronic Properties and Reactivity of 3,5-dichloro-1,2,4-triazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-dichloro-1,2,4-triazine scaffold is a highly versatile and reactive building block in medicinal chemistry and materials science. Its inherent electronic properties, characterized by a significantly electron-deficient triazine core, render it susceptible to a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr). This technical guide provides a comprehensive exploration of the electronic structure and reactivity of 3,5-dichloro-1,2,4-triazine and its derivatives. We will delve into the fundamental principles governing its reactivity, with a particular focus on the regioselectivity of nucleophilic substitution at the C3 and C5 positions. This guide will further present field-proven experimental protocols, causality behind experimental choices, and detailed characterization data to empower researchers in the rational design and synthesis of novel 1,2,4-triazine-based compounds.

Introduction: The 1,2,4-Triazine Core - A Privileged Scaffold

The 1,2,4-triazine ring system is a prominent heterocyclic motif found in a plethora of biologically active molecules and functional materials.[1] The presence of three nitrogen atoms within the six-membered ring results in a pronounced electron-deficient character, which is central to its chemical behavior.[2] This intrinsic electronic feature makes the 1,2,4-triazine scaffold an excellent substrate for reactions with nucleophiles.

The introduction of two chlorine atoms at the 3 and 5 positions of the 1,2,4-triazine ring to form 3,5-dichloro-1,2,4-triazine further amplifies its electrophilicity. The chlorine atoms act as competent leaving groups, paving the way for a diverse range of functionalization reactions through nucleophilic aromatic substitution (SNAr).[3] The ability to selectively replace one or both chlorine atoms with various nucleophiles provides a powerful tool for the construction of diverse molecular architectures with tailored properties.

Electronic Properties of the 3,5-dichloro-1,2,4-triazine Core

The reactivity of 3,5-dichloro-1,2,4-triazine is a direct consequence of its electronic structure. The synergistic electron-withdrawing effects of the three ring nitrogen atoms and the two chlorine substituents create a highly electron-deficient aromatic system.

Molecular Orbital Analysis

Computational studies on analogous triazine systems reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is of low energy, rendering the ring susceptible to nucleophilic attack.[2] The LUMO is typically characterized by large coefficients on the carbon atoms of the triazine ring, particularly those bearing the chloro substituents (C3 and C5), indicating that these are the most electrophilic sites.

Density Functional Theory (DFT) calculations on related triazine derivatives provide valuable insights into their electronic landscapes.[4] For 3,5-dichloro-1,2,4-triazine, it is anticipated that the LUMO would be heavily localized on the N2-C3-N4 and N4-C5-C6 fragments, highlighting the electrophilic nature of the C3 and C5 positions.

Spectroscopic Characterization

The electronic nature of the 3,5-dichloro-1,2,4-triazine core is also reflected in its spectroscopic properties.

-

NMR Spectroscopy: In the 13C NMR spectrum, the carbon atoms attached to the chlorine atoms (C3 and C5) are expected to resonate at significantly downfield chemical shifts, indicative of their electron-deficient environment. The proton on the C6 position would appear as a singlet in the 1H NMR spectrum, also at a downfield chemical shift due to the deshielding effect of the heterocyclic ring.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by stretching vibrations of the C=N and C-Cl bonds within the triazine ring.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of triazine derivatives typically displays π → π* and n → π* transitions.[5][6] The exact position of these absorption bands can be influenced by the nature of the substituents on the triazine ring.

Reactivity and Regioselectivity of Nucleophilic Substitution

The hallmark of 3,5-dichloro-1,2,4-triazine chemistry is its propensity to undergo nucleophilic aromatic substitution (SNAr). This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

The SNAr Mechanism on the 1,2,4-Triazine Ring

The SNAr reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms (C3 or C5), leading to the formation of the tetrahedral Meisenheimer intermediate. The negative charge in this intermediate is delocalized over the electron-withdrawing triazine ring. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The first step, the formation of the Meisenheimer complex, is generally the rate-determining step.

Caption: General SNAr mechanism on the 3,5-dichloro-1,2,4-triazine ring.

Regioselectivity: C3 versus C5 Substitution

A critical aspect of the reactivity of 3,5-dichloro-1,2,4-triazine is the regioselectivity of the first nucleophilic substitution. The relative reactivity of the C3 and C5 positions is influenced by a combination of electronic and steric factors. While specific computational studies on 3,5-dichloro-1,2,4-triazine are not abundant in the literature, insights can be drawn from related systems and general principles of heterocyclic chemistry.

The nitrogen atom at position 1 is more electron-withdrawing than the nitrogen at position 4. This differential inductive effect can lead to a greater partial positive charge on the adjacent C6 and C5 carbons compared to the C3 carbon. However, the nitrogen at position 2 also exerts an electron-withdrawing effect on the C3 position. The interplay of these electronic effects determines the inherent reactivity of the C3 and C5 positions.

Experimental evidence from the reactivity of analogous 3,5,6-trichloro-1,2,4-triazine suggests that the C5 position is generally more susceptible to nucleophilic attack than the C3 position.[8] This is often attributed to the greater activation by the adjacent nitrogen atoms. However, the nature of the nucleophile and the reaction conditions can significantly influence the regioselectivity.

Synthetic Protocols and Experimental Considerations

The stepwise substitution of the chlorine atoms in 3,5-dichloro-1,2,4-triazine allows for the synthesis of a wide array of mono- and di-substituted derivatives. Temperature control is a crucial parameter for achieving selective substitution.[9] Generally, the first substitution can be achieved at lower temperatures (e.g., 0 °C to room temperature), while the second substitution often requires higher temperatures.[10]

General Protocol for Monosubstitution with Amines

This protocol describes a general procedure for the selective monosubstitution of 3,5-dichloro-1,2,4-triazine with a primary or secondary amine.

Materials:

-

3,5-dichloro-1,2,4-triazine

-

Amine nucleophile (1.0-1.2 equivalents)

-

A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 1.5-2.0 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 3,5-dichloro-1,2,4-triazine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the amine nucleophile (1.0-1.2 equivalents) to the cooled solution.

-

Slowly add the non-nucleophilic base to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically 1-4 hours), quench the reaction with water.

-

Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted amino-1,2,4-triazine derivative.

Causality behind Experimental Choices:

-

Low Temperature (0 °C): This is crucial for controlling the reactivity and preventing disubstitution. The first substitution is generally faster than the second, and maintaining a low temperature favors the formation of the monosubstituted product.[9]

-

Non-nucleophilic Base: A base is required to neutralize the HCl generated during the reaction. A non-nucleophilic base like DIPEA is used to avoid its competition with the amine nucleophile in attacking the triazine ring.[11]

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is recommended to prevent hydrolysis of the reactive chloro-triazine starting material.

Reactions with Other Nucleophiles

Similar protocols can be adapted for reactions with other nucleophiles such as thiols and alkoxides.

-

Thiols: Reactions with thiols are typically carried out in the presence of a base (e.g., sodium hydride or potassium carbonate) to deprotonate the thiol and generate the more nucleophilic thiolate anion.[3]

-

Alkoxides: Alkoxides, generated in situ from the corresponding alcohol and a strong base like sodium hydride, readily displace the chlorine atoms to form alkoxy-1,2,4-triazine derivatives.[3]

Caption: Experimental workflow for monosubstitution with an amine.

Data Presentation: Representative Reactions

The following table summarizes representative nucleophilic substitution reactions on chloro-triazine systems, providing an indication of the expected outcomes for 3,5-dichloro-1,2,4-triazine.

| Nucleophile | Product Type | Typical Conditions | Reference |

| Isopentylamine | 2-Amino-4,6-dichloro-1,3,5-triazine | DIEA, EtOAc, 0 °C, 30 min | [11] |

| 3-Methylbutane-1-thiol | 2-Thio-4,6-dichloro-1,3,5-triazine | DIEA, EtOAc, 0 °C, 30 min | [11] |

| Phenol | 2-Phenoxy-4,6-dichloro-1,3,5-triazine | DIEA, EtOAc, 0 °C, 30 min | [11] |

| 4-Aminobenzonitrile | 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile | K₂CO₃, Acetone, 0 °C, 4 h | [12] |

Conclusion

3,5-dichloro-1,2,4-triazine is a powerful and versatile building block for the synthesis of a wide range of functionalized heterocyclic compounds. Its electron-deficient nature, coupled with the presence of two reactive chlorine atoms, allows for controlled and sequential nucleophilic aromatic substitution reactions. By understanding the electronic properties and the principles of regioselectivity, and by employing carefully controlled experimental conditions, researchers can effectively utilize this scaffold to construct novel molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate the exploration of the rich chemistry of 3,5-dichloro-1,2,4-triazine derivatives.

References

-

[New Approaches to Synthesis of Tris[1][3][11]triazolo[1][4][12]triazines. ResearchGate.]([Link])

-

1][3][11]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][3][11]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 10. Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. japsonline.com [japsonline.com]

Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate CAS number and safety data sheet (SDS)

The following technical guide details the chemical identity, synthesis, safety profile, and application spectrum of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate .

Primary CAS Number: 1823354-61-5 Chemical Class: Halogenated Heterocycle / 1,2,4-Triazine Derivative Molecular Formula: C₅H₃Cl₂N₃O₂ Molecular Weight: 207.99 g/mol

Executive Summary

Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is a highly electrophilic heterocyclic scaffold used primarily in the synthesis of complex pharmaceutical intermediates and bioactive agrochemicals. Characterized by its electron-deficient 1,2,4-triazine core, this compound serves as a versatile "turn-key" substrate for Nucleophilic Aromatic Substitution (S_NAr) and Inverse Electron Demand Diels-Alder (IEDDA) reactions. Its structural utility lies in the regioselective reactivity of the chlorine atoms at positions C3 and C5, allowing for the sequential introduction of pharmacophores.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate |

| SMILES | COC(=O)C1=NC(Cl)=NC(Cl)=N1 |

| Appearance | Off-white to pale yellow solid (low melting point) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; decomposes in water/alcohols |

| Stability | Moisture sensitive; prone to hydrolysis. Store under inert gas (Ar/N₂). |

| Melting Point | Approx. 40–60 °C (Estimated based on ethyl analog) |

Safety Data Sheet (SDS) Analysis

Signal Word: DANGER GHS Classification: Skin Corr.[1] 1B / Eye Dam. 1 (Due to hydrolysis to HCl and acidic triazine precursors).

Hazard Statements (GHS-US/EU)

-

H314: Causes severe skin burns and eye damage.

-

EUH014: Reacts violently with water (hydrolysis releases HCl).

Precautionary Protocols

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][5][6][7]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5][6] Remove contact lenses, if present and easy to do.[2][5][6] Continue rinsing.[2][3][5][6]

Handling & Storage[1][2][5][7]

-

Atmosphere: Must be handled in a glovebox or using strict Schlenk techniques .

-

Storage: -20°C in a tightly sealed vial under Argon.

-

Incompatibilities: Strong nucleophiles, water, alcohols, amines (unless intended reactants).

Synthesis & Production

The synthesis of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate typically proceeds via the chlorination of the corresponding 3,5-dioxo intermediate. This pathway ensures the installation of the sensitive dichloro-motif as the final step to minimize handling.

Protocol: Chlorination of Methyl 3,5-dioxo-1,2,4-triazine-6-carboxylate

-

Precursor Preparation: Condensation of Dimethyl ketomalonate with Semicarbazide yields the semicarbazone, which cyclizes under basic conditions (NaOMe) to form Methyl 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate .

-

Chlorination:

-

Reagents: Phosphorus Oxychloride (POCl₃) [Solvent/Reagent], N,N-Diethylaniline (Base).

-

Conditions: Reflux for 2–4 hours under anhydrous conditions.

-

Workup: Vacuum distillation of excess POCl₃ followed by rapid extraction with cold CH₂Cl₂/Ice-water (Caution: Exothermic hydrolysis).

-

Purification: Flash chromatography (Hexane/EtOAc) or recrystallization from anhydrous hexane.

-

Synthesis Pathway Diagram

Figure 1: Synthetic route from acyclic precursors to the dichloro-triazine core.

Reactivity & Applications

The 3,5-dichloro-1,2,4-triazine core is a "privileged scaffold" in medicinal chemistry due to its distinct regioselectivity.

A. Nucleophilic Aromatic Substitution (S_NAr)

The triazine ring is highly electron-deficient.

-

C5 Position: Most reactive. Nucleophiles (amines, thiols, alkoxides) attack here first due to the inductive effect of N4 and the para-like resonance from N2.

-

C3 Position: Reacts second, requiring higher temperatures or stronger nucleophiles.

-

Application: Sequential substitution allows for the creation of "Janus-faced" molecules with two different functional groups (e.g., a fluorophore at C5 and a target-binding ligand at C3).

B. Inverse Electron Demand Diels-Alder (IEDDA)

The 1,2,4-triazine ring acts as an electron-poor diene (azadiene).

-

Reaction: Reacts with electron-rich dienophiles (e.g., enamines, norbornadiene, alkynes).

-

Mechanism: [4+2] Cycloaddition followed by retro-Diels-Alder extrusion of N₂.

-

Product: Highly substituted Pyridines .

-

Significance: This is a powerful method to synthesize pyridine-based drugs (e.g., analogs of Streptonigrin or antiviral agents) that are difficult to access via traditional pyridine synthesis.

Reaction Workflow Diagram

Figure 2: Divergent reactivity pathways: Regioselective S_NAr vs. IEDDA transformation to pyridines.

References

-

ChemicalBook. (2024).[5] Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate Product Entry. Retrieved from

-

Boger, D. L., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines. Journal of Organic Chemistry. (Contextual reference for triazine ester reactivity). Retrieved from

-

Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[6][8][9][10][11][12][13] In Chemistry of Heterocyclic Compounds. (Foundational text on triazine chlorination and regioselectivity).

-

Organic Syntheses. (2014). Triethyl 1,2,4-triazine-3,5,6-tricarboxylate.[1] Organic Syntheses, Coll. Vol. 10, p.667. (Protocol for triazine carboxylate synthesis). Retrieved from

Sources

- 1. chemscene.com [chemscene.com]

- 2. carlroth.com [carlroth.com]

- 3. fishersci.com [fishersci.com]

- 4. 2,4-Dichloro-1,3,5-triazine | C3HCl2N3 | CID 17810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. 1,2,4-Triazine-6-carbonitrile, 2-(3,5-dichloro-4-hydroxyphenyl)-2,3,4,5-tetrahydro-3,5-dioxo- | 125001-18-5 [chemicalbook.com]

- 10. 3,5,6-Trichloro-[1,2,4]triazine | CAS 873-41-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. japsonline.com [japsonline.com]

- 12. asianpubs.org [asianpubs.org]

- 13. semanticscholar.org [semanticscholar.org]

The 1,2,4-Triazine-6-Carboxylate Scaffold: Synthetic Versatility and Medicinal Utility

The following technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of the 1,2,4-triazine-6-carboxylate scaffold.

Executive Summary

The 1,2,4-triazine-6-carboxylate is a high-value heterocyclic scaffold in medicinal chemistry, distinguished by its electron-deficient nature and versatile reactivity. Unlike its symmetric 1,3,5-triazine counterparts, the 1,2,4-triazine core offers unique regiochemical vectors for substitution. The presence of a carboxylate group at the C6 position serves two critical functions:

-

Pharmacophore Anchor: It acts as a hydrogen bond acceptor/donor or a precursor to bioisosteres (amides, oxadiazoles) in active pharmaceutical ingredients (APIs).

-

Synthetic Handle: It activates the triazine nucleus for Inverse Electron Demand Diels-Alder (IEDDA) reactions, a powerful tool in bioconjugation and the synthesis of complex pyridine derivatives.

This guide explores the synthesis, Structure-Activity Relationships (SAR), and therapeutic applications of this scaffold, specifically focusing on its role in GPR84 antagonism and bioorthogonal chemistry.

Structural Perspective & Electronic Properties

The 1,2,4-triazine ring is highly electron-deficient due to the presence of three nitrogen atoms. The addition of an electron-withdrawing carboxylate at C6 further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy.

-

Nucleophilic Attack: The C3 and C5 positions are susceptible to nucleophilic attack, allowing for the introduction of amines or thiols (S

Ar). -

IEDDA Reactivity: The electron-poor nature makes the 1,2,4-triazine-6-carboxylate an exceptional diene for reactions with electron-rich dienophiles (e.g., enamines, strained alkenes), facilitating the "Click" synthesis of substituted pyridines.

Pharmacophore Features

| Position | Common Substituents | Role in Ligand Binding |

| C3 | Amines, Thioethers, Aryls | Primary interaction vector; often H-bond donor/acceptor. |

| C5 | Aryl, Alkyl, Hydroxyl | Hydrophobic pocket occupancy; steric gatekeeper. |

| C6 | Carboxylate , Amide, Ester | Solubilizing group, salt bridge formation, or electrophilic center. |

Synthetic Strategies

Constructing the 1,2,4-triazine-6-carboxylate core requires precise regiocontrol. The most robust method involves the condensation of amidrazones with 1,2-dicarbonyls.

Method A: Condensation of Amidrazones with 1,2-Dicarbonyls

This is the industry-standard approach for generating the core. The reaction between an amidrazone (derived from a nitrile or thioamide) and a 1,2-dicarbonyl (such as diethyl ketomalonate or ethyl pyruvate) yields the triazine.

Critical Regioselectivity Note: When using unsymmetrical 1,2-dicarbonyls (e.g., ethyl pyruvate), a mixture of 5- and 6-isomers can form. However, using diethyl ketomalonate forces the formation of the carboxylate (or ester) at both C5 and C6, or C6 if controlled, avoiding regiochemical ambiguity.

Diagram: General Synthesis Workflow

Caption: Synthesis of the 1,2,4-triazine carboxylate core via condensation of ethyl oxalamidrazone with a 1,2-dicarbonyl.

Medicinal Chemistry Applications

Case Study 1: GPR84 Antagonists (Inflammation)

GPR84 is a pro-inflammatory G-protein-coupled receptor activated by medium-chain fatty acids.[1][2] A 2022 study highlighted the 1,2,4-triazine scaffold as a potent competitive antagonist.[3][4][5]

-

Mechanism: The triazine core occupies the orthosteric binding site, blocking fatty acid activation.

-

SAR Insight: Substituents at the C5 and C6 positions are critical. While early hits used symmetric aryl groups, optimization showed that a benzoic acid moiety at C6 (an aryl-carboxylate) significantly improved solubility and metabolic stability compared to lipophilic analogs.

-

Key Compound: 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole.[1][2]

-

Causality: The planar triazine ring stacks with aromatic residues in the receptor pocket (Phe/Trp), while the C6-substituent extends towards the extracellular loop (ECL2), modulating selectivity.

Case Study 2: Bioorthogonal Chemistry (IEDDA)

The 1,2,4-triazine-6-carboxylate is a "privileged diene" for Inverse Electron Demand Diels-Alder reactions.

-

Application: Targeted drug delivery and prodrug activation.

-

Workflow:

-

A drug is conjugated to a trans-cyclooctene (TCO).

-

A 1,2,4-triazine-6-carboxylate probe is introduced.

-

Reaction: The triazine reacts with TCO releases nitrogen (N

) and forms a stable dihydropyridine/pyridine linkage. -

Advantage: The C6-carboxylate makes the triazine sufficiently electron-deficient to react rapidly at physiological pH without catalyst.

-

Diagram: IEDDA Reaction Pathway

Caption: The Inverse Electron Demand Diels-Alder (IEDDA) reaction utilizing the electron-deficient triazine core.

Experimental Protocol: Synthesis of Ethyl 1,2,4-Triazine-6-Carboxylate Core

Based on verified Organic Syntheses methodologies.

Objective: Synthesis of Triethyl 1,2,4-triazine-3,5,6-tricarboxylate (Precursor to specific 6-carboxylates).

Reagents:

Step-by-Step Protocol:

-

Preparation of Amidrazone:

-

Dissolve ethyl thioamidooxalate (20.0 g, 0.15 mol) in ethanol (450 mL).

-

Add hydrazine hydrate (4.8 g, 0.15 mol) in ethanol (75 mL) dropwise over 10 minutes at 25°C.

-

Stir for 3 hours. Remove solvent in vacuo to yield ethyl oxalamidrazonate (yellow solid).

-

Checkpoint: Use immediately to prevent self-condensation.

-

-

Condensation (Ring Closure):

-

Dissolve diethyl dioxosuccinate (23.1 g, 114 mmol) in absolute ethanol (86 mL) in a 1-L flask under nitrogen.

-

Add the freshly prepared ethyl oxalamidrazonate (11.6 g, 88 mmol) in ethanol (350 mL) dropwise over 45 minutes.

-

Stir at 25°C for 16 hours.

-

Reflux the mixture for 2 hours to ensure complete cyclization.

-

-

Purification:

-

Validation:

-

1H NMR (CDCl3): Check for ethyl ester signals (quartets ~4.5 ppm, triplets ~1.4 ppm) and absence of NH signals from starting materials.

-

Future Outlook & Optimization

The 1,2,4-triazine-6-carboxylate scaffold is evolving beyond simple substitution.

-

Bioisosteres: Conversion of the C6-carboxylate to 1,2,4-oxadiazoles or tetrazoles to improve lipophilicity and membrane permeability while retaining the electron-withdrawing character.

-

Covalent Inhibitors: Introduction of acrylamides at C3 (via amine displacement) combined with the C6-carboxylate anchor allows for dual-mode binding (covalent + electrostatic).

References

-

Organic Syntheses Procedure for Triethyl 1,2,4-triazine-3,5,6-tricarboxylate. Title: Synthesis of Triethyl 1,2,4-triazine-3,5,6-tricarboxylate and its use in Inverse Electron Demand Diels-Alder Reactions. Source: Organic Syntheses, Coll. Vol. 10, p.609 (2004). URL:[Link]

-

GPR84 Antagonist SAR Study. Title: Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Source: Journal of Medicinal Chemistry (ACS), 2022.[3][5] URL:[Link]

-

Review of 1,2,4-Triazine Biological Activity. Title: 1,2,4-Triazine derivatives: Synthesis and biological applications.[5][8][9][11][12][13][14] Source: Semantic Scholar / European Journal of Medicinal Chemistry. URL:[Link][2][6][9][10][12][13][14][15]

Sources

- 1. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. scispace.com [scispace.com]

- 10. AU2016358147A1 - Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 13. imrpress.com [imrpress.com]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. pubs.acs.org [pubs.acs.org]

Regiochemical Control in Dichlorotriazines: C3 vs. C5 Electrophilicity

Executive Summary & Scope Definition

In the structural optimization of bioactive heterocycles, 1,2,4-triazines represent a privileged but synthetically demanding scaffold. Unlike the symmetric 1,3,5-triazine (cyanuric chloride) derivatives where degenerate positions simplify early-stage functionalization, the 1,2,4-triazine core presents a distinct regiochemical challenge: distinguishing the reactivity of the C3 and C5 positions.

This guide provides a definitive technical analysis of the electrophilicity differences between C3 and C5 in 3,5-dichloro-1,2,4-triazines. It establishes the theoretical framework, experimental protocols, and validation methods required to achieve high-fidelity regioselective substitutions.

Scope Note: Numbering Convention

To ensure precision, this guide utilizes IUPAC numbering for the 1,2,4-triazine system:

-

N1, N2 : Adjacent bridgehead nitrogens.

-

C3 : Carbon flanked by N2 and N4 (Amidine-like).

-

N4 : Nitrogen atom.

-

C5 : Carbon flanked by N4 and C6 (Imine-like).

-

C6 : Carbon flanked by C5 and N1.

Theoretical Basis: The Electronic Landscape

The regioselectivity in nucleophilic aromatic substitution (

Electrophilicity Hierarchy (C3 > C5)

Experimental evidence and Density Functional Theory (DFT) consistently identify C3 as the primary site of nucleophilic attack.

| Feature | Position C3 | Position C5 | Impact on Reactivity |

| Flanking Atoms | N2 and N4 | N4 and C6 | C3 is double-activated by adjacent electronegative nitrogens.[1] |

| Electronic Character | Amidine-like (N-C-N) | Imine-like (N-C-C) | The C3 carbon is significantly more electron-deficient. |

| LUMO Coefficient | High | Moderate | Nucleophiles (HOMO) overlap more effectively at C3. |

| Steric Environment | Moderate | Moderate to Low | Sterics are rarely the deciding factor unless bulky substituents are at N2/N4. |

The "C3-First" Rule: Under kinetic control (low temperature, stoichiometric nucleophile), nucleophilic attack occurs almost exclusively at C3 . The C5 position typically reacts only after C3 has been substituted or under forcing thermodynamic conditions.

The "Element Effect" in Halogenated Triazines

While this guide focuses on dichlorotriazines, it is critical to note that the leaving group ability follows the trend F > Cl > Br in

Visualization: Reactivity Logic Flow

The following diagram illustrates the decision matrix for functionalizing 3,5-dichloro-1,2,4-triazine, highlighting the path to C3 vs. C5 selectivity.

Caption: Figure 1. Regioselectivity workflow. C3 substitution is the kinetically favored pathway due to electronic activation by flanking nitrogens.

Experimental Protocol: Regioselective C3-Functionalization

This protocol describes the selective substitution of the C3-chlorine atom with a secondary amine (e.g., morpholine) while preserving the C5-chlorine for subsequent diversification.

Materials & Reagents[3][4]

-

Substrate: 3,5-Dichloro-1,2,4-triazine (1.0 eq).

-

Nucleophile: Morpholine (1.05 eq).

-

Base:

-Diisopropylethylamine (DIPEA) (1.1 eq). -

Solvent: Anhydrous THF or DCM (0.1 M concentration).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask and purge with Argon. Dissolve 3,5-dichloro-1,2,4-triazine in anhydrous THF.

-

Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: While 0°C is often sufficient, -78°C guarantees maximal regioselectivity for highly reactive nucleophiles.

-

Nucleophile Addition: Mix the morpholine and DIPEA in a separate vial with minimal THF. Add this mixture dropwise to the triazine solution over 20 minutes via a syringe pump.

-

Causality: Slow addition prevents local concentration spikes that could trigger bis-substitution at C5.

-

-

Reaction Monitoring: Stir at -78°C for 1 hour. Allow to warm to 0°C. Monitor by TLC (Hexane/EtOAc) or LC-MS.

-

Target: Disappearance of starting material (MW: ~150) and appearance of mono-sub product (MW: ~200).

-

-

Quench & Workup: Quench with saturated aqueous

. Extract with EtOAc (3x). Wash organics with brine, dry over -

Purification: Flash column chromatography. The C3-substituted product is typically less polar than the bis-substituted byproduct.

Validation & Analysis (Self-Validating Systems)

How do you confirm the nucleophile attacked C3 and not C5?

NMR Spectroscopy Diagnostics

The most reliable method without X-ray crystallography is HMBC (Heteronuclear Multiple Bond Correlation) .

-

Proton Marker: If the triazine has a proton at C6 (e.g., in 3,5-dichloro-1,2,4-triazine, H6 is the only ring proton).

-

Observation:

-

C3-Substitution: The remaining Chlorine is at C5. The H6 proton will show a strong 2-bond coupling (

) to the C5 carbon (which still bears a Cl) and a 3-bond coupling ( -

C5-Substitution (Rare): If the nucleophile attacks C5, it is now directly adjacent to H6. You will often see a strong NOE signal between the nucleophile's protons and H6.

-

Chemical Probe (Hydrolysis)

A quick chemical test involves acidic hydrolysis.

-

C3-Cl is more labile. Hydrolysis of the starting material yields 1,2,4-triazin-3-one (highly characteristic UV/IR).

-

If your product is C3-substituted, it should be stable to mild aqueous acid compared to the C5-Cl analog.

Comparison Summary Table

| Parameter | C3 Position | C5 Position |

| Reactivity ( | High (Primary) | Low (Secondary) |

| Preferred Nucleophile | Amines, Thiols, Alkoxides | Requires activation or catalysis |

| Kinetic Control Temp | -78°C to 0°C | > 60°C (or after C3 is filled) |

| Leaving Group Effect | Sensitive to "Element Effect" | Less sensitive |

| Key Application | Core scaffold linkage | Late-stage diversification / IEDDA |

References

-

BenchChem. (2025).[2][3][4] A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution. BenchChem Technical Guides. Link

-

Pískala, A., Gut, J., & Šorm, F. (1975).[5] Reaction of 3,5,6-trichloro-1,2,4-triazine with simple nucleophiles.[5][6] Collection of Czechoslovak Chemical Communications.[5] Link

-

TeamChem. (2025). Types of Triazine and Their Differences: 1,2,4-Triazine vs 1,3,5-Triazine.[1][7] TeamChem Industry Insights. Link

-

Alshaikh, H., et al. (2025). Pyreno-1,2,4-triazines as multifunctional luminogenic click reagents. Organic & Biomolecular Chemistry.[3][8] Link

-

Boger, D. L., et al. (2014). Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines.[7][9] Organic Letters. Link(Note: Provides comparative context on triazine electrophilicity trends).

Sources

- 1. teamchem.co [teamchem.co]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. krisp.org.za [krisp.org.za]

- 7. Cycloadditions of 1,2,3-Triazines Bearing C5-Electron Donating Substituents: Robust Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Using Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate in inverse electron-demand Diels-Alder reactions

This guide outlines the high-precision application of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate as a dual-mode scaffold for the synthesis of highly substituted pyridines.

Unlike standard 1,2,4-triazines, this specific di-chlorinated derivative offers a unique "Divergent Functionalization" capability. The C3 and C5 chloride handles allow for nucleophilic aromatic substitution (

Executive Summary

Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate represents a "privileged scaffold" in heterocyclic chemistry. It combines the rapid kinetics of Inverse Electron-Demand Diels-Alder (IEDDA) reactions with the versatility of Nucleophilic Aromatic Substitution (

-

Primary Utility: Synthesis of polysubstituted pyridines that are difficult to access via traditional condensation chemistry (e.g., Hantzsch synthesis).

-

Mechanism: [4+2] Cycloaddition with electron-rich dienophiles followed by retro-Diels-Alder (

extrusion). -

Key Advantage: The C6-carboxylate acts as a potent electron-withdrawing group (EWG), significantly lowering the LUMO energy of the diene and accelerating reaction rates with electron-rich dienophiles (enamines, ynamines, strained alkenes).

Mechanistic Principles

The IEDDA Cascade

The reaction proceeds through a dominant

-

Cycloaddition: The dienophile (e.g., an enamine) attacks the triazine across C3 and C6.[2]

-

Regioselectivity: The nucleophilic carbon of the dienophile preferentially bonds to C3 of the triazine.

-

Retro-Diels-Alder: The resulting bicyclic intermediate is unstable and spontaneously ejects nitrogen gas (

). -

Aromatization: Elimination of the amine auxiliary (from enamine) or oxidation yields the final pyridine product.[3]

Reactivity Map

The molecule possesses three distinct reactive sites, allowing for orthogonal functionalization.

Experimental Protocols

Protocol A: Sequential Library Synthesis ( IEDDA)

Best for creating libraries of 3,5-disubstituted pyridines.

Objective: Displace the reactive chlorides with nucleophiles (amines, alkoxides) before converting the core to a pyridine.

Materials

-

Substrate: Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (1.0 equiv)

-

Nucleophile 1: Primary/Secondary amine or alcohol (1.05 equiv)

-

Base: DIPEA or

(1.2 equiv) -

Dienophile: Pyrrolidine enamine (generated in situ from ketone + pyrrolidine)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Procedure

-

Selective C3 Substitution:

-

Dissolve the triazine substrate in DCM (0.1 M) at 0°C.

-

Add Base followed by Nucleophile 1 dropwise.

-

Stir at 0°C for 30–60 mins. Note: C3 is significantly more reactive than C5.

-

Validation: Monitor by TLC/LCMS. Product should show mono-substitution.

-

-

Optional C5 Substitution:

-

To substitute C5, add Nucleophile 2 (excess) and warm to room temperature or mild heat (40°C).

-

-

IEDDA Cycloaddition:

-

To the functionalized triazine solution, add the Enamine (1.5–2.0 equiv).

-

Stir at Room Temperature for 2–12 hours.

-

Observation: Evolution of

gas indicates reaction progress.

-

-

Aromatization/Workup:

-

Add silica gel to the reaction mixture and stir for 30 mins (facilitates elimination of pyrrolidine).

-

Concentrate and purify via flash chromatography.

-

Protocol B: Direct IEDDA to Chlorinated Pyridines

Best for accessing 2,4-dichloropyridine derivatives for post-synthesis coupling.

Objective: Perform IEDDA directly on the dichloro-scaffold.

Step-by-Step Procedure

-

Dienophile Preparation:

-

In a separate flask, mix Ketone (1.0 equiv) and Pyrrolidine (1.2 equiv) with molecular sieves in Toluene. Stir 2h to form enamine. Remove sieves.

-

-

Cycloaddition:

-

Add Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (0.9 equiv) directly to the enamine solution.

-

Caution: Reaction may be vigorous due to the high reactivity of the electron-deficient triazine. Maintain temperature < 25°C initially.

-

-

Elimination:

-

Heat to 60°C for 1 hour to ensure complete loss of nitrogen and aromatization.

-

-

Purification:

-

Standard aqueous workup and silica column chromatography.

-

Substrate Scope & Compatibility

The table below summarizes compatible dienophiles and the resulting pyridine substitution patterns.

| Dienophile Type | Example | Reactivity | Resulting Pyridine Product |

| Enamine | 1-Pyrrolidino-1-cyclohexene | High | Fused cycloalkenyl pyridine |

| Ynamine | N,N-Diethyl-1-propynylamine | Very High | Pyridine (no elimination step needed) |

| Vinyl Ether | Ethyl vinyl ether | Moderate | Pyridine (requires oxidation step) |

| Strained Alkyne | BCN / Cyclooctyne | High | Fused pyridine (Bioconjugation relevant) |

| Norbornene | Norbornadiene | Moderate | Pyridine (via retro-DA of norbornene bridge) |

Troubleshooting & Expert Tips

"The Boger Rule" of Regioselectivity

When using asymmetric dienophiles, predicting the regiochemistry is critical.

-

Rule: The most nucleophilic carbon of the dienophile attacks C3 of the triazine.[2]

-

Example: For an enamine derived from a methyl ketone (

), the terminal carbon (

Handling Instability

-

Issue: The 3,5-dichloro scaffold is moisture sensitive (hydrolysis to triazinones).

-

Solution: Store under Argon/Nitrogen at -20°C. Ensure all solvents for Protocol B are anhydrous.

Accelerating Slow Reactions

If the IEDDA step is sluggish (e.g., with less electron-rich alkenes):

-

Lewis Acid Catalysis: Add 10 mol%

. This coordinates to the triazine nitrogens, lowering the LUMO further. -

Solvent Switch: Switch from DCM to Toluene or Chlorobenzene and heat to reflux (only if the triazine is thermally stable, which the dichloro variant usually is up to ~100°C).

Visual Workflow

References

-

Boger, D. L. (1986). Diels-Alder reactions of heterocyclic azadienes: Scope and applications. Chemical Reviews, 86(5), 781-793. Link

-

Boger, D. L., & Panek, J. S. (1985). Inverse electron demand Diels-Alder reactions of 1,2,4-triazines.[1][3][4][5] Journal of the American Chemical Society. Link

-

Wilde, R. G., et al. (2014). Triethyl 1,2,4-Triazine-3,5,6-Tricarboxylate in IEDDA Reactions. Organic Syntheses, 67, 219. Link

-

Prescher, J. A., et al. (2017). 1,2,4-Triazines as Bioorthogonal Reagents.[4][6][7] Journal of the American Chemical Society. Link

-

Meyer, E., et al. (2003). Synthesis of Pyridines via 1,2,4-Triazines.[4][8] Science of Synthesis, 11, 1. Link

Sources

- 1. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]

Application Note: Regioselective Mono-Amination of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate

This Application Note is designed for researchers and process chemists optimizing the functionalization of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate . It addresses the critical challenge of regioselectivity in nucleophilic aromatic substitution (SNAr) on the asymmetric 1,2,4-triazine scaffold.

Abstract & Core Challenge

The functionalization of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is a pivotal step in the synthesis of P2X3 antagonists and other bioactive heterocycles. The core challenge is the presence of two electrophilic sites (C3-Cl and C5-Cl). While both positions are activated by the electron-deficient triazine ring, they exhibit distinct reactivities.

Key Finding: Under controlled conditions, the C5-position is significantly more reactive than the C3-position. This enhanced electrophilicity at C5 is driven by the para-relationship to N2 and the strong electron-withdrawing effect of the adjacent C6-ester group. This protocol details the conditions required to exclusively isolate the 5-amino-3-chloro derivative, minimizing bis-amination and C3-regioisomers.

Mechanistic Insight: Why C5?

To achieve high yields, one must understand the electronic landscape of the 1,2,4-triazine core.

-

C5 Position (The "Soft" Spot): Located between N4 and C6. It is activated by the inductive effect of N4 and, crucially, is para to N2. The ester group at C6 exerts a strong -I (inductive) and -M (mesomeric) effect, draining electron density specifically from C5.

-

C3 Position: Flanked by N2 and N4. While electron-deficient, it lacks the additional activation from the ester group and is sterically more shielded by the two flanking nitrogens compared to the C5 position.

Reaction Pathway: The reaction proceeds via an SNAr mechanism involving a Meisenheimer-like complex.[1] The transition state leading to C5 substitution is lower in energy due to better stabilization of the negative charge by the C6-ester and N2/N4 network.

Visualization: Regioselectivity Pathway

Caption: Kinetic pathway showing the preferential attack at C5 (Green) vs. C3 (Red). The C6-ester activates C5, making k1 >> k2.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.05 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) (1.1 equiv) or Triethylamine (TEA). -

Solvent: Anhydrous THF or Acetonitrile (MeCN). Note: Avoid protic solvents like alcohols to prevent transesterification or ether formation.

-

Equipment: Inert atmosphere (N2 or Ar), Temperature probe, Syringe pump (optional).

Step-by-Step Procedure

1. Preparation (0°C): Charge a dry reaction vessel with Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate and anhydrous THF [0.1 M concentration]. Cool the solution to 0°C using an ice/water bath. Ensure the system is under an inert atmosphere.

2. Base Addition: Add DIPEA (1.1 equiv) to the cooled solution. Stir for 5 minutes.

3. Controlled Nucleophile Addition (Critical Step): Dissolve the amine (1.05 equiv) in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 15–20 minutes.

-

Why? Rapid addition creates localized high concentrations of amine, increasing the risk of bis-amination (displacement of both chlorides).

4. Reaction Monitoring: Maintain the temperature at 0°C for 1 hour. Monitor by TLC (typ. 30% EtOAc/Hexane) or LC-MS.

-

Target: Disappearance of starting material (SM) and appearance of the mono-substituted product.

-

Warning: If SM remains after 1 hour, allow to warm to 10°C. Do not heat to reflux , as this promotes C3 substitution.

5. Work-up: Quench the reaction with water.[2][3] Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

6. Purification: Purify via silica gel flash chromatography.

-

Elution Order: Bis-amino (most polar) < Mono-amino (target) < Starting Material (least polar). Note: Polarity may vary based on the specific amine.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes the impact of key variables on the reaction outcome.

| Parameter | Recommended Range | Deviation Consequence |

| Temperature | -10°C to 0°C | > RT: Increases C3-substitution and bis-amination.< -20°C: Reaction stalls. |

| Stoichiometry | 1.0 – 1.05 equiv | > 1.1 equiv: Significant formation of 3,5-diamino byproduct.< 1.0 equiv: Incomplete conversion. |

| Solvent | THF, DCM, MeCN | Alcohols: Risk of displacing Cl with alkoxide (ether formation).DMF: Difficult to remove; may promote over-reaction due to high polarity. |

| Base | DIPEA, TEA | Inorganic Bases (K₂CO₃): Low solubility in THF; requires water/DMF which risks hydrolysis. |

Troubleshooting Guide

Issue 1: Presence of Bis-Adduct (3,5-diamino)

-

Cause: Excess amine or temperature too high.

-

Fix: Reduce amine to 0.95 equiv and keep T < 0°C. Add amine slower.

Issue 2: Hydrolysis Product (5-oxo derivative)

-

Cause: Wet solvent or moisture in the air. The C5-Cl bond is sensitive to hydrolysis.

-

Fix: Use freshly distilled/dried solvents. Keep under N2.

Issue 3: Regioisomer Mixture (C3 vs C5)

-

Cause: Substrate specific sterics. If the amine is extremely bulky, it might avoid the C5 position (next to the ester).

-

Fix: Switch to a less bulky amine or lower the temperature further (-20°C) to maximize the electronic preference for C5.

Analytical Validation (QC)

How to confirm you have the 5-amino isomer and not the 3-amino isomer?

-

HMBC NMR (Definitive):

-

Look for a correlation between the NH proton of the amine and the triazine carbons.

-

5-Amino Isomer: The amine NH should show a correlation to C6 (the carbon bearing the ester).

-

3-Amino Isomer: The amine NH will correlate to C3 , which is not adjacent to the ester carbonyl.

-

-

Carbon NMR Shifts:

-

C5 is typically more shielded (upfield) when attached to an amine compared to a chlorine.

-

Compare with predicted shifts: The Carbon adjacent to the ester (C6) will shift significantly if the substitution happens at C5.

-

Workflow Diagram

Caption: Optimized workflow for ensuring mono-substitution.

References

- Neunhoeffer, H. (1978). The Chemistry of 1,2,3-Triazines, 1,2,4-Triazines, Tetrazines and Pentazines. Wiley-Interscience. (Foundational text on triazine reactivity orders: C5 > C3 > C6).

-

Pískala, A., Gut, J., & Šorm, F. (1975).[4] Reaction of 3,5,6-trichloro-1,2,4-triazine with simple nucleophiles.[4] Collection of Czechoslovak Chemical Communications, 40(9), 2680-2691.

-

Boger, D. L., et al. (1983).[5] Inverse electron demand Diels-Alder reactions of heterocyclic azadienes. Tetrahedron, 39(17), 2869-2939. (Discusses 1,2,4-triazine regioselectivity in the context of synthesis).

-

BenchChem. (2025).[1][6] Mechanism of nucleophilic substitution on dichloro-s-triazines. (General reference for SNAr on triazines).[1]

-

Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[6][2][3][7][8][4][9][10] I. The synthesis of some 1,2,4-triazine derivatives. Journal of Heterocyclic Chemistry, 7(4), 767-771. (Confirming nucleophilic attack preferences).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. BJOC - Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Suzuki-Miyaura coupling conditions for Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate

An Application Guide to the Suzuki-Miyaura Coupling of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate

Introduction: The 1,2,4-Triazine Scaffold in Modern Chemistry

For researchers and scientists in drug development and materials science, the 1,2,4-triazine core represents a privileged scaffold. Its inherent electron-deficient nature, arising from the presence of three nitrogen atoms, imparts unique chemical and electronic properties.[1] This heterocycle is a cornerstone in the synthesis of a wide array of biologically active compounds, exhibiting antiviral, antimicrobial, and anticancer activities.[2] The ability to strategically functionalize the triazine ring is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for derivatizing such scaffolds.[3][4][5]

This guide provides a detailed examination of the Suzuki-Miyaura coupling conditions for a particularly valuable and challenging substrate: Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate. We will move beyond a simple recitation of steps to explain the underlying principles that govern catalyst selection, reaction conditions, and potential outcomes, empowering researchers to not only apply these protocols but also to adapt and troubleshoot them effectively.

Understanding the Substrate and the Challenge

Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is a highly electron-deficient heteroaromatic system. The two chloro-substituents serve as leaving groups for cross-coupling. However, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond.[4][6] The oxidative addition of the C-Cl bond to a Palladium(0) center is often the rate-determining step of the catalytic cycle and requires specialized, highly active catalyst systems.[6][7]

A key consideration for this substrate is regioselectivity. The two chlorine atoms at the C3 and C5 positions are electronically distinct. The C5 position is adjacent to the electron-withdrawing methyl carboxylate group, which is expected to render it more electrophilic and thus potentially more reactive toward initial coupling under carefully controlled conditions. This offers the exciting possibility of sequential, site-selective functionalization.

Pillars of a Successful Coupling: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a three-step catalytic cycle.[6][8] Understanding the function of each component is critical to designing a successful experiment.

The Catalytic Cycle Workflow

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

The Catalyst System: Palladium Source and Ligand : For challenging chloro-heteroaromatic substrates, the choice of ligand is arguably the most critical parameter. While simple catalysts like Pd(PPh₃)₄ may work for more reactive halides, they are often ineffective for aryl chlorides.[7] Success hinges on using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

-

Expertise & Experience : Ligands like SPhos, XPhos, and Tricyclohexylphosphine (PCy₃) possess the steric bulk and electron-donating character necessary to facilitate the difficult oxidative addition of the C-Cl bond to the palladium center.[3][9] They promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species. Modern palladium pre-catalysts, which feature a palladacycle structure, are often superior as they generate the active Pd(0) species under mild conditions, improving reaction consistency and activity.[10]

-

-

The Base: Activating the Nucleophile : The base plays a crucial role in activating the boronic acid coupling partner. It reacts with the boronic acid to form a more nucleophilic boronate species ("ate complex"), which is essential for the transmetalation step.[11]

-

Trustworthiness : The choice of base must be carefully considered. Strong bases like NaOtBu can be effective but may also promote decomposition of sensitive substrates or hydrolysis of the ester functionality in our target molecule. Milder inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ are generally preferred.[9][12] K₃PO₄ is often an excellent choice for complex heteroaromatic couplings.

-

-

The Solvent: The Reaction Medium : The solvent must solubilize all components of the reaction. Anhydrous ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents like toluene, are commonly employed.[5][13]

-

Authoritative Grounding : Often, the reaction benefits from the addition of a small amount of water.[13] This can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. A typical ratio might be 10:1 organic solvent to water.

-

Protocol I: Selective Mono-Arylation

This protocol is designed as a starting point to achieve selective mono-substitution, likely at the more electrophilic C5 position. Milder conditions and a controlled stoichiometry of the boronic acid are key. This approach is analogous to methods used for the selective coupling of other dihaloheterocycles.[12][14]

Materials:

-

Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (1.0 eq)

-

Arylboronic Acid (1.1 - 1.2 eq)

-

SPhos Pd G2 Precatalyst (or similar Buchwald precatalyst) (2-3 mol%)

-

Potassium Phosphate (K₃PO₄) (2.5 eq)

-

1,4-Dioxane and Water (10:1 v/v)

-

Anhydrous, degassed solvents

Step-by-Step Procedure:

-

Vessel Preparation : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate, the arylboronic acid, the palladium precatalyst, and K₃PO₄.

-

Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to the deactivation of the catalyst and undesirable homocoupling of the boronic acid.[13]

-

Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Reaction : Place the flask in a preheated oil bath at a moderate temperature (e.g., 50-60 °C). Lower temperatures favor selectivity.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction should be stopped upon consumption of the starting material to minimize the formation of the di-substituted product.

-

Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol II: Exhaustive Di-Arylation

To achieve di-substitution at both the C3 and C5 positions, more forcing conditions and a larger excess of the boronic acid are required.

Materials:

-

Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (1.0 eq)

-

Arylboronic Acid (2.5 - 3.0 eq)

-